Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate
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Overview
Description
Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate typically involves the reaction of 2-methylfuran with formaldehyde and a suitable esterifying agent under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is subsequently esterified to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: 4-(carboxymethyl)-2-methylfuran-3-carboxylic acid.
Reduction: 4-(hydroxymethyl)-2-methylfuran-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-methylfuran-3-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
4-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
2,5-Dimethylfuran: A simpler furan derivative with different chemical properties and uses.
Uniqueness: Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5-7(8(10)11-2)6(3-9)4-12-5/h4,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXWOSXDKIIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823360-34-4 |
Source
|
Record name | methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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